

Application Notes and Experimental Protocols for 2-Hydroxy-4-phenylbenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbenzoic acid

CAS No.: 4482-27-3

Cat. No.: B1601447

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Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with **2-Hydroxy-4-phenylbenzoic acid** (also known as 4-phenylsalicylic acid). This document outlines detailed protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its potential applications as a key building block in the synthesis of bioactive molecules, including tyrosine phosphatase inhibitors, and as a candidate for anti-inflammatory drug discovery. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.

Introduction to 2-Hydroxy-4-phenylbenzoic Acid

2-Hydroxy-4-phenylbenzoic acid is a biphenyl derivative and a member of the salicylic acid family.[1] Its chemical structure, featuring a carboxylic acid and a hydroxyl group on one phenyl ring and a second phenyl substituent, makes it a versatile intermediate in organic synthesis. The compound has a molecular formula of $C_{13}H_{10}O_3$ and a molecular weight of 214.22 g/mol . [2] Its unique substitution pattern imparts specific chemical and physical properties that are of

interest in medicinal chemistry and materials science. Notably, it has been identified as a valuable precursor for the synthesis of chromones, which have been investigated as tyrosine phosphatase inhibitors, and it has been suggested for potential use as an anti-inflammatory agent.[1]

Chemical Structure and Properties:

Property	Value	Source
IUPAC Name	2-hydroxy-4-phenylbenzoic acid	PubChem[2]
Synonyms	4-Phenylsalicylic acid	PubChem[2]
CAS Number	4482-27-3	PubChem[2]
Molecular Formula	C ₁₃ H ₁₀ O ₃	PubChem[2]
Molecular Weight	214.22 g/mol	PubChem[2]
SMILES	<chem>C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O</chem>	PubChem[2]

Synthesis of 2-Hydroxy-4-phenylbenzoic Acid via Kolbe-Schmitt Reaction

The synthesis of **2-Hydroxy-4-phenylbenzoic acid** can be efficiently achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3] In this case, the starting material is 4-phenylphenol. The reaction proceeds by first forming the sodium or potassium salt of 4-phenylphenol, which is then carboxylated under high pressure and temperature using carbon dioxide. The hydroxyl group directs the carboxylation primarily to the ortho position.

Rationale for Synthetic Approach

The Kolbe-Schmitt reaction is a well-established and industrially significant method for synthesizing hydroxybenzoic acids.[3] The use of a strong base to form the phenoxide increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by carbon

dioxide. The reaction conditions, particularly temperature and pressure, are critical for achieving good yields and regioselectivity.

Experimental Protocol: Synthesis

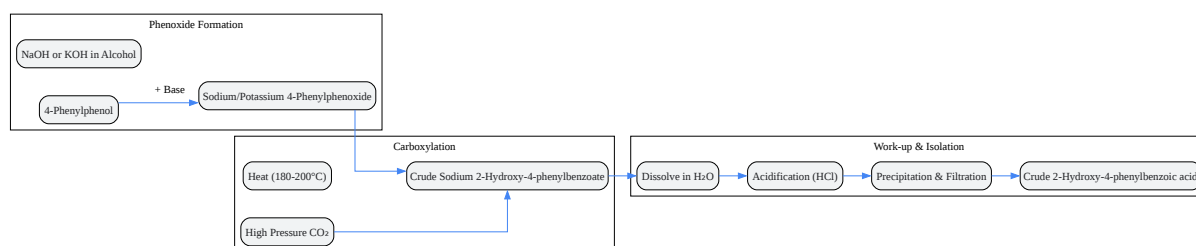
Materials:

- 4-Phenylphenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Dry methanol or ethanol
- Carbon dioxide (CO₂) gas
- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- High-pressure autoclave reactor

Procedure:

- Formation of the Phenoxide:
 - In a round-bottom flask, dissolve 4-phenylphenol in a minimal amount of dry methanol or ethanol.
 - Add one molar equivalent of NaOH or KOH pellets portion-wise while stirring. The mixture may warm up.
 - Continue stirring until all the base has dissolved and a clear solution of the phenoxide is formed.
 - Remove the solvent under reduced pressure to obtain the dry sodium or potassium 4-phenylphenoxide salt.
- Carboxylation Reaction:

- Transfer the dry phenoxide salt to a high-pressure autoclave reactor.
- Seal the reactor and purge with nitrogen gas to remove any residual air and moisture.
- Pressurize the reactor with carbon dioxide gas to a pressure of 5-10 bar.[4]
- Heat the reactor to a temperature of 180-200°C while stirring.[4]
- Maintain these conditions for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
 - Dissolve the solid reaction mixture in hot water.
 - Transfer the aqueous solution to a beaker and cool in an ice bath.
 - Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches 2-3. This will precipitate the crude **2-Hydroxy-4-phenylbenzoic acid**.
 - Filter the precipitate using a Büchner funnel and wash the solid with cold distilled water to remove any inorganic salts.
 - Dry the crude product in a vacuum oven at 60-70°C.



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Caption: Workflow for the synthesis of **2-Hydroxy-4-phenylbenzoic acid**.

Purification of 2-Hydroxy-4-phenylbenzoic Acid

The crude product obtained from the synthesis typically contains unreacted starting material and side products. A multi-step purification process involving extraction and recrystallization is necessary to obtain high-purity **2-Hydroxy-4-phenylbenzoic acid**.

Rationale for Purification Steps

An initial extraction with an alkaline solution helps to separate the acidic product from non-acidic impurities.[5] Subsequent treatment with activated carbon is effective in removing colored impurities.[3] Finally, recrystallization from a suitable solvent system leverages the differences in solubility between the desired product and remaining impurities to achieve high purity.

Experimental Protocol: Purification

Materials:

- Crude **2-Hydroxy-4-phenylbenzoic acid**
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Diethyl ether or Ethyl acetate
- Activated carbon
- Ethanol
- Distilled water
- Concentrated hydrochloric acid (HCl)

Procedure:

- Alkaline Extraction:
 - Dissolve the crude product in a 5% NaHCO_3 solution. **2-Hydroxy-4-phenylbenzoic acid** will deprotonate to form the water-soluble sodium salt.
 - Transfer the solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.
 - Discard the organic layer and collect the aqueous layer.
- Decolorization:
 - Gently heat the aqueous solution to 70-80°C.
 - Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the solution and stir for 15-20 minutes.
 - Hot filter the solution through a pad of celite to remove the activated carbon.

- Acidification and Precipitation:
 - Cool the filtrate in an ice bath.
 - Slowly add concentrated HCl dropwise while stirring until the pH reaches 2-3 to re-precipitate the purified acid.
 - Filter the white precipitate and wash with cold distilled water.
- Recrystallization:
 - Dissolve the purified precipitate in a minimum amount of hot ethanol.
 - Add hot distilled water dropwise until the solution becomes slightly turbid.
 - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
 - Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized **2-Hydroxy-4-phenylbenzoic acid**, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

- ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ^1H NMR spectrum should show characteristic peaks for the aromatic protons. The protons on the salicylic acid moiety will have distinct chemical shifts and coupling patterns, and the protons of the phenyl substituent will also be clearly visible.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ^{13}C NMR spectrum will confirm the presence of the 13 carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon.

- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of **2-Hydroxy-4-phenylbenzoic acid** (214.062994177 Da).[2]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic rings.

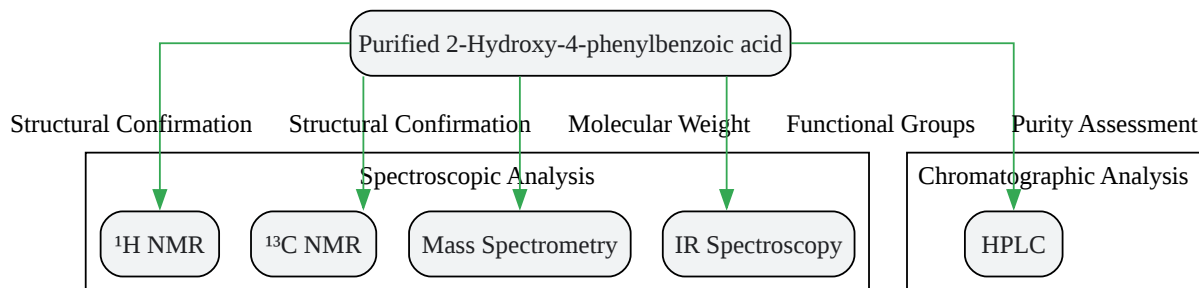
Chromatographic Analysis

A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final product.[6][7]

HPLC Method Parameters (Example):

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	30°C

This method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[6]



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Caption: Analytical workflow for compound characterization.

Applications and Further Protocols

Synthetic Intermediate

2-Hydroxy-4-phenylbenzoic acid is a valuable building block for more complex molecules. For instance, it can be used in the synthesis of novel heterocyclic compounds with potential biological activities.

Potential as an Anti-inflammatory Agent

As a derivative of salicylic acid, **2-Hydroxy-4-phenylbenzoic acid** warrants investigation for its anti-inflammatory properties. A common in vitro assay to assess such activity is the inhibition of cyclooxygenase (COX) enzymes.

High-Level Protocol for COX Inhibition Assay:

- Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the arachidonic acid substrate.
- Compound Preparation: Prepare a stock solution of **2-Hydroxy-4-phenylbenzoic acid** in a suitable solvent (e.g., DMSO) and make serial dilutions.
- Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound or a known inhibitor (positive control) for a specified time.

- Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
- Detection: Measure the production of prostaglandins using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

While specific safety data for **2-Hydroxy-4-phenylbenzoic acid** is not extensively documented, compounds with similar structures can cause skin and eye irritation.[8][9] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

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